(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropane ring, an amino group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Amination: Introducing the amino group through nucleophilic substitution or reductive amination.
Carboxylation: Adding the carboxylic acid group via carboxylation reactions or hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid
- 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine compound with perchloric acid
Uniqueness
(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups on a cyclopropane ring. This combination of features makes it a valuable compound for studying stereochemical effects and developing new chemical reactions.
Properties
Molecular Formula |
C8H12F3NO4 |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-2-4-3-6(4,7)5(8)9;3-2(4,5)1(6)7/h4H,2-3,7H2,1H3,(H,8,9);(H,6,7)/t4-,6-;/m1./s1 |
InChI Key |
RLCVIZMAKMOTBJ-FINAUTGASA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1CC1(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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